Piperidin-4-yl(2-thienyl)methanol
Description
An Overview of Piperidine-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry. enamine.net Its prevalence is underscored by its presence in a vast number of FDA-approved drugs, where it serves as a fundamental structural component. enamine.net The therapeutic applications of piperidine derivatives are remarkably diverse, spanning a wide array of pharmacological classes including analgesics, antipsychotics, antihistamines, and anti-cancer agents. nih.gov
The utility of the piperidine moiety stems from several key characteristics. Its three-dimensional structure allows for the precise spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom can act as a key pharmacophoric feature, participating in hydrogen bonding or salt bridge formation with receptors and enzymes. This nitrogen also provides a convenient handle for synthetic modification, allowing chemists to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, to enhance its drug-like characteristics.
In the field of organic synthesis, piperidine and its derivatives are indispensable tools. They are widely employed as building blocks for the construction of more complex molecular architectures. nih.gov Additionally, piperidine itself is frequently used as a basic catalyst and as a reagent in a variety of chemical transformations.
The Significance of Thiophene (B33073) Moieties in the Design of Bioactive Chemical Entities
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry. It is considered a "privileged pharmacophore" due to its presence in a multitude of clinically successful drugs. nih.gov The incorporation of a thiophene moiety into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile.
Thiophene is often employed as a bioisostere for a phenyl ring, offering a similar size and shape but with distinct electronic properties. The sulfur atom in the thiophene ring can engage in unique non-covalent interactions with biological targets and can also influence the metabolic stability of the molecule. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. nih.gov This versatility has made the thiophene nucleus a focal point for the development of novel therapeutic agents across various disease areas. For instance, thienopyridine derivatives are a class of drugs that have shown significant utility in treating cardiovascular and central nervous system (CNS) disorders. researchgate.net
The Current Research Landscape of Piperidin-4-yl(2-thienyl)methanol and Structural Analogues
Direct and extensive research specifically detailing the biological activities of this compound is not widely published in mainstream scientific literature. However, the research landscape for its structural analogues is rich and provides a strong indication of its potential areas of application. The core structure, which combines a 4-substituted piperidine with a thiophene ring, is a recurring motif in the design of bioactive compounds.
Research into structurally related compounds suggests a high potential for activity within the central nervous system. For example, piperidin-4-ones, which are precursors to compounds like this compound, are key intermediates in the synthesis of numerous therapeutic agents, including potent analgesics and other CNS-active drugs. epo.org The synthesis of various 4-substituted piperidine derivatives is an active area of investigation, with studies exploring their potential as AKT inhibitors for cancer therapy and as ligands for various receptors in the brain. rsc.org
Patents and research articles describe a variety of compounds where a piperidine ring is linked to an aromatic or heteroaromatic system, often with a functional group at the 4-position of the piperidine. For instance, α,α-diphenyl-4-piperidinemethanol, an analogue where the thiophene is replaced by two phenyl groups, is a known key intermediate in the synthesis of antihistamines. This highlights the role of the 4-piperidinemethanol (B45690) core in modulating CNS-related pathways.
Furthermore, the combination of a piperidine and a thiophene ring in different arrangements has yielded compounds with significant biological effects. Thienopyridine analogues, for example, are recognized for their broad therapeutic potential. researchgate.net The specific arrangement in this compound, with the thiophene directly attached to the methanol-bearing carbon of the piperidine, presents a unique spatial and electronic configuration that warrants further investigation for its own distinct pharmacological profile. The interest in such scaffolds is driven by the continuous search for new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties for treating a range of human diseases.
Table of Chemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NOS | sigmaaldrich.com |
| Molecular Weight | 197.30 g/mol | sigmaaldrich.com |
| CAS Number | 938458-94-7 | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Table of Investigated Activities for Structural Analogues
| Structural Class | Investigated Biological Activity | Reference |
|---|---|---|
| Piperidin-4-one Derivatives | Intermediates for therapeutic compounds (e.g., analgesics, haloperidol) | epo.org |
| Piperidin-4-ol Derivatives | Anthelmintic, potential HIV CCR5 antagonists | researchgate.net |
| AKT Inhibitors with Piperidin-4-yl side chain | Anti-proliferative effect on prostate cancer cells | rsc.org |
| Thienopyridine Analogues | Cardiovascular and CNS diseases, anti-inflammatory, antiviral | researchgate.net |
| 4-hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives | Multifunctional candidates for Alzheimer's disease | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
piperidin-4-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,10-12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBWWGQKWSZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640544 | |
| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-94-7 | |
| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Formation of the Piperidine (B6355638) Ring System
The formation of the piperidine ring is a critical step in the synthesis of Piperidin-4-yl(2-thienyl)methanol. Various strategies, including catalytic hydrogenation and intramolecular cyclization, are employed to construct this essential heterocyclic motif.
Catalytic Hydrogenation and Reductive Processes for Piperidine Derivatives
One of the most direct and widely utilized methods for the synthesis of piperidines is the reduction of corresponding pyridine (B92270) precursors. This transformation is typically achieved through catalytic hydrogenation, a process that offers high efficiency and atom economy.
The generation of chiral piperidines from prochiral pyridines is of significant interest, and asymmetric hydrogenation has emerged as a powerful tool in this endeavor. prepchem.com This approach often relies on the use of chiral catalysts or auxiliaries to induce stereoselectivity. For instance, the hydrogenation of pyridine derivatives can be achieved with high enantiomeric excess by employing chiral auxiliaries, such as oxazolidinones. prepchem.com In these methods, the chiral auxiliary is attached to the pyridine nitrogen, directing the hydrogenation to a specific face of the molecule, thereby establishing the desired stereochemistry. After the reduction, the auxiliary can be cleaved to afford the enantioenriched piperidine.
Key to these transformations is the selection of an appropriate catalyst and reaction conditions. Platinum oxide (PtO₂) is a commonly used catalyst for the hydrogenation of pyridines, often conducted in acidic media like acetic acid under hydrogen pressure. prepchem.comnih.gov The conditions can be tuned to achieve high yields and stereoselectivities.
| Catalyst | Chiral Control | Substrate Scope | Reference |
| Platinum oxide (PtO₂) | Chiral auxiliary (e.g., oxazolidinone) | Substituted pyridines | prepchem.com |
| Iridium complexes | Chiral ligands | N-iminopyridinium ylides | researchgate.net |
| Rhodium complexes | Chiral phosphine (B1218219) ligands | Tetrahydropyridine (B1245486) enamines | whiterose.ac.uk |
The synthesis of functionalized piperidines often requires the selective reduction of the pyridine ring in the presence of other reducible functional groups. mdpi.com This chemoselectivity can be challenging but is achievable through careful selection of the catalyst and reaction conditions. For example, palladium on carbon (Pd/C) is a versatile catalyst that, under specific conditions, can selectively hydrogenate a pyridine ring while leaving other groups, such as nitriles, intact. mdpi.com The use of additives or catalyst poisons, such as pyridine itself, can modulate the activity of the catalyst and enhance chemoselectivity. rsc.org This allows for the preparation of piperidine derivatives bearing a variety of functional handles, which are crucial for further synthetic manipulations. Iridium-catalyzed ionic hydrogenation has also been shown to be a robust method for the selective reduction of pyridines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. jcu.edu.au
| Catalyst | Key Features | Tolerated Functional Groups | Reference |
| Palladium on carbon (Pd/C) | Can be tuned for chemoselectivity | Nitriles, esters (with catalyst poisoning) | mdpi.comrsc.org |
| Iridium(III) complexes | High chemoselectivity, mild conditions | Nitro, azido, bromo, alkenyl, alkynyl | jcu.edu.au |
| Rhodium on carbon (Rh/C) | Effective for pyridine reduction | General applicability | nih.gov |
Intramolecular Cyclization Reactions for N-Heterocycle Construction
An alternative and powerful approach to the piperidine ring system involves the intramolecular cyclization of acyclic precursors. dtic.mil These reactions form a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring and can offer a high degree of control over substitution patterns and stereochemistry.
Recent advances in catalysis have enabled the direct formation of N-heterocycles through the oxidative amination of unactivated alkenes. google.comCurrent time information in Bangalore, IN. In this strategy, an acyclic amine containing a tethered alkene undergoes an intramolecular cyclization reaction, typically mediated by a transition metal catalyst. Palladium-catalyzed methods have been developed for the intramolecular oxidative amination of primary aliphatic amines, leading to the formation of piperidine derivatives. google.com These reactions often proceed via an allylic C-H activation mechanism. The use of photoredox and copper dual catalysis has also emerged as a mild and efficient method for the intermolecular oxidative amination of alkenes, a principle that can be extended to intramolecular cyclizations. Current time information in Bangalore, IN.researchgate.net
| Catalysis | Reaction Type | Key Features | Reference |
| Palladium(II) | Intramolecular allylic C-H amination | Forms piperidines from aminoalkenes | google.com |
| Photoredox/Copper | Intramolecular amidyl radical addition | Mild conditions, high functional group tolerance | Current time information in Bangalore, IN.researchgate.net |
| Copper(I) | Intramolecular C-H amination of N-fluoride amides | Forms both pyrrolidines and piperidines |
Reductive hydroamination and related cyclization cascades provide another efficient route to piperidines. In these reactions, an amino group adds across a double or triple bond within the same molecule, and the resulting intermediate is then reduced to form the saturated piperidine ring. For example, the intramolecular reductive hydroamination/cyclization of alkynes bearing a tethered amino group can be mediated by acid to generate an iminium ion, which is subsequently reduced to the piperidine. Reductive amination of dicarbonyl compounds or their precursors is also a classic and effective method for constructing the piperidine skeleton.
| Reaction Type | Substrate | Key Features | Reference |
| Reductive hydroamination/cyclization | Amino-alkynes | Acid-mediated cascade reaction | |
| Intramolecular reductive amination | Keto-azides | Stereoselective synthesis of substituted piperidines | |
| Reductive amination | Dicarbonyl compounds | Classic and versatile method for piperidine synthesis |
Radical-Mediated Amine Cyclization Pathways
The formation of the piperidine ring can be achieved through radical-mediated cyclization of acyclic amine precursors. These reactions often proceed under mild conditions and can offer high regio- and stereoselectivity. A general approach involves generating a nitrogen-centered radical from an acyclic amine, which then undergoes intramolecular cyclization.
One method involves the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce various piperidines in good yields. mdpi.com However, this method can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. mdpi.com Another approach utilizes the intramolecular radical C–H amination/cyclization through electrolysis or copper catalysis to form the piperidine ring via a 1,6-hydrogen atom transfer. mdpi.com
Enantioselective synthesis of chiral piperidines can be achieved by the cyclization of aminonitriles, which are formed from the enantioselective cyanation of fluoro-substituted amines using a chiral copper(II) catalyst. mdpi.comnih.gov Furthermore, radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can lead to polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com The table below summarizes various radical-mediated cyclization strategies for piperidine synthesis.
| Catalyst/Initiator | Substrate Type | Key Transformation | Reference |
| Cobalt(II) | Linear amino-aldehydes | Intramolecular cyclization | mdpi.com |
| Copper(I) or (II) | Acyclic amines | C–H amination/cyclization | mdpi.com |
| Chiral Copper(II) | Fluorosubstituted amines | Enantioselective cyanation followed by cyclization | mdpi.comnih.gov |
| Triethylborane | 1,6-enynes | Radical cascade cyclization | mdpi.com |
| Photoredox/Cobaloxime | Aldehydes with pendant alkenes | Reductive radical cyclization | organic-chemistry.org |
Cyclization via Elusive Hemiaminal and Iminium Intermediates
The piperidine ring can be constructed through cyclization pathways that proceed via hemiaminal and iminium ion intermediates. These reactive intermediates are typically formed in situ from acyclic amino aldehydes or ketones. The intramolecular addition of an amine to a carbonyl group generates a transient hemiaminal, which can then dehydrate to form an iminium ion. Subsequent intramolecular cyclization, often through a Mannich-type reaction, yields the piperidine ring.
One such strategy involves the acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. mdpi.com This reaction proceeds through the formation of an enamine, which generates an iminium ion that subsequently undergoes reduction to form the piperidine. mdpi.com Another example is the aza-Prins cyclization of homoallylic amines with aldehydes, which is promoted by a copper(I) complex and zirconium tetrachloride. mdpi.com This reaction forms an iminium intermediate that undergoes a 6-endo-trig cyclization. mdpi.com The stereoselectivity of such reactions can often be controlled, for instance, the trans-selectivity in the aza-Prins cyclization is attributed to steric hindrance. mdpi.com
The Pictet-Spengler reaction, a well-known method for synthesizing tetrahydroisoquinolines, can be adapted to form piperidines. The use of N-sulfonyl iminium ions in a Pictet-Spengler type cyclization has been investigated, with metal triflates like scandium(III) and copper(II) triflate showing effectiveness in promoting the reaction. usm.edu
Multi-component Reactions (MCRs) for Piperidine Scaffold Synthesis
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing highly functionalized piperidines by combining three or more reactants in a single step. acs.orgnih.gov This strategy allows for the rapid generation of diverse piperidine derivatives. acs.orgberkeley.edu
Several MCRs can be adapted for piperidine synthesis. For instance, a one-pot, pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed to produce highly functionalized piperidines. acs.org Another example is a three-component Mannich-type reaction inspired by the biosynthesis of piperidine alkaloids. rsc.org This method uses a functionalized dienolate, which reacts in a vinylogous Mannich reaction to produce a chiral dihydropyridinone, a versatile intermediate for various chiral piperidine compounds. rsc.org
A one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate, a precursor to multisubstituted piperidines, has been achieved through a domino reaction cocatalyzed by Yb(OTf)₃ and AgOTf. tandfonline.com The reaction involves a Mannich reaction followed by a Michael addition and subsequent intramolecular aminolysis. tandfonline.com
Annulation and Cycloaddition Strategies
Annulation and cycloaddition reactions are powerful methods for the stereocontrolled synthesis of the piperidine core. These strategies involve the formation of the heterocyclic ring through either a concerted or stepwise process.
A notable cycloaddition strategy is the aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine and a diene to form tetrahydropyridine derivatives, which can be easily reduced to piperidines. Divergent intermolecular coupling strategies have been developed that can access both pyrrolidine (B122466) and piperidine scaffolds from olefins through tunable [3+2] and [4+2] annulations. nih.govrsc.org The reaction pathway can be switched between a radical or polar cyclization by controlling the halogenation reagents, concentration, and solvent. nih.gov For instance, the reaction of styrene (B11656) with an allylsulfonamide in the presence of N-iodosuccinimide (NIS) can lead to a piperidine product. nih.gov
A hydrogen borrowing [5+1] annulation method, catalyzed by iridium(III), allows for the stereoselective synthesis of substituted piperidines from amino alcohols. nih.gov This process involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov Photochemical [2+2] intramolecular cycloaddition of dienes has also been used to obtain bicyclic piperidinones, which can be reduced to the corresponding piperidines. nih.gov
Introduction and Functionalization of the 2-Thienyl Moiety
Once the piperidine scaffold is constructed, the 2-thienyl group must be introduced. This can be achieved through various methods, including cross-coupling reactions and direct functionalization of the thiophene (B33073) ring.
Cross-Coupling Reactions for Thiophene Linkage
Palladium-catalyzed cross-coupling reactions are a common and versatile method for forming the carbon-carbon bond between the piperidine ring and the 2-thienyl moiety. youtube.com These reactions, such as the Suzuki, Stille, and Negishi couplings, typically involve the reaction of an organometallic derivative of one coupling partner with a halide or triflate derivative of the other. youtube.com
For the synthesis of this compound, a thiophene-containing organometallic reagent (e.g., a thiophene boronic acid for Suzuki coupling or an organotin reagent for Stille coupling) can be coupled with a piperidine derivative functionalized at the 4-position with a suitable leaving group like a halide. The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. youtube.com
Copper-catalyzed cross-coupling reactions have also been employed to link thiols to aryl iodides, which could be adapted for creating a C-S-C linkage if desired, or more relevantly, C-C bonds with certain substrates. nih.gov
Direct Thiophene Functionalization
Direct C-H functionalization of the thiophene ring is an increasingly popular, atom-economical strategy that avoids the pre-functionalization of the thiophene. Transition metal catalysis, particularly with rhodium(III), has been used for the cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides through a directing-group-assisted C-H activation. nih.gov This principle can be extended to the coupling of piperidine derivatives with thiophene.
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used for the site-selective functionalization of the piperidine ring itself. researchgate.netnih.gov By choosing the appropriate catalyst and nitrogen-protecting group, functionalization can be directed to the C2 or C4 positions of the piperidine. researchgate.netnih.gov This approach could potentially be used to directly introduce a thienyl-containing fragment to the piperidine core.
Formation and Modification of the Hydroxymethyl Group
The hydroxymethyl group is a key functional moiety in this compound, and its creation is a pivotal step in the synthesis. The two primary methods for its introduction are through Grignard reagent additions and the reduction of carbonyl precursors.
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. youtube.com In the context of this compound, while the parent compound is a secondary alcohol, Grignard reagents are instrumental in the synthesis of its tertiary alcohol derivatives. This is achieved by reacting a suitable ketone precursor, such as piperidin-4-yl 2-thienyl ketone, with a Grignard reagent (R-MgX). The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol after an aqueous workup. youtube.comyoutube.com
The choice of the Grignard reagent allows for the introduction of a wide variety of substituents at the carbinol center, providing access to a diverse library of tertiary alcohol derivatives. masterorganicchemistry.com For instance, reacting the ketone precursor with methylmagnesium bromide would yield α-methyl-piperidin-4-yl(2-thienyl)methanol, while using phenylmagnesium bromide would result in the corresponding α-phenyl derivative. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. khanacademy.org
The stereochemistry of the addition can be influenced by the steric bulk of both the Grignard reagent and the substituents on the piperidine ring. dalalinstitute.com In some cases, chiral ligands can be employed to achieve asymmetric addition, leading to the formation of enantioenriched tertiary alcohols. rsc.orgrsc.org
Table 1: Examples of Tertiary Alcohols from Grignard Addition to Piperidin-4-yl 2-thienyl ketone
| Grignard Reagent (R-MgX) | Resulting Tertiary Alcohol |
| Methylmagnesium bromide | 1-(Piperidin-4-yl)-1-(2-thienyl)ethanol |
| Ethylmagnesium bromide | 1-(Piperidin-4-yl)-1-(2-thienyl)propan-1-ol |
| Phenylmagnesium bromide | Phenyl(piperidin-4-yl)(2-thienyl)methanol |
This table is illustrative and provides examples of potential products based on standard Grignard reaction principles.
The most direct route to this compound is through the reduction of the corresponding carbonyl compound, piperidin-4-yl 2-thienyl ketone. This transformation involves the conversion of the ketone's carbonyl group to a hydroxyl group. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. rsc.org Lithium aluminum hydride is a more powerful reducing agent and can reduce a broader spectrum of carbonyl compounds. However, it is also more reactive and requires anhydrous conditions, typically using an ether solvent like diethyl ether or THF.
Catalytic hydrogenation is another effective method for the reduction of the ketone precursor. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net The conditions for catalytic hydrogenation, including pressure and temperature, can be adjusted to optimize the reaction.
Table 2: Common Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature |
| Hydrogen (H₂) with Pd/C | Methanol, Ethanol | Atmospheric or elevated pressure |
Targeted Synthetic Pathways for this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes. nih.govajchem-a.com These pathways often involve the initial construction of a substituted piperidine ring followed by the introduction of the 2-thienylmethanol moiety, or vice versa.
One common strategy begins with a pre-formed piperidine derivative, such as 1-benzyl-4-piperidone. researchgate.netresearchgate.net The 2-thienyl group can be introduced via a Grignard reaction with 2-thienylmagnesium bromide, followed by oxidation to the ketone. Subsequent reduction of the ketone, as described in section 2.3.2, yields the alcohol. The protecting group on the piperidine nitrogen, such as a benzyl (B1604629) group, can then be removed to afford the final product. researchgate.net
Derivatives of this compound are often synthesized by modifying the parent compound. For example, the nitrogen atom of the piperidine ring can be alkylated or acylated to introduce various substituents. mdpi.comnih.gov These modifications can significantly alter the properties of the molecule.
Mechanistic Investigations of Reaction Pathways
The mechanisms of the reactions involved in the synthesis of this compound are well-established in organic chemistry.
The Grignard reaction proceeds through the nucleophilic addition of the carbanion-like component of the Grignard reagent to the electrophilic carbonyl carbon. youtube.com This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous workup to yield the alcohol. dalalinstitute.com In cases of conjugate addition to α,β-unsaturated systems, the mechanism can be more complex, sometimes involving single-electron transfer (SET) pathways, especially in the presence of catalytic amounts of transition metals like copper. mdpi.com
The reduction of the carbonyl group by metal hydrides like NaBH₄ and LiAlH₄ involves the transfer of a hydride ion (H⁻) to the carbonyl carbon. dtic.mil The resulting alkoxide is then protonated by the solvent or during the workup. The mechanism of catalytic hydrogenation involves the adsorption of the ketone and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then transferred to the carbonyl group in a stepwise manner.
Investigations into the reaction pathways for the synthesis of related heterocyclic compounds have sometimes revealed unusual reactivity. For instance, studies on the addition of Grignard reagents to pyrimidine (B1678525) systems have shown that the reaction can proceed through alternative pathways, leading to the formation of dihydropyrimidine (B8664642) byproducts, particularly at lower temperatures. nih.gov While not directly involving this compound, these findings highlight the importance of carefully controlling reaction conditions to achieve the desired outcome in heterocyclic synthesis.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the proton and carbon skeletons of Piperidin-4-yl(2-thienyl)methanol.
The ¹H NMR spectrum reveals distinct signals for each unique proton in the molecule. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting characteristic coupling patterns (doublet of doublets) due to spin-spin interactions with adjacent protons. The methine proton (CH-OH) attached to both the piperidine (B6355638) and thiophene rings would likely resonate as a distinct multiplet. The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm), with their chemical shifts and multiplicities influenced by their axial or equatorial positions and their proximity to the nitrogen atom and the bulky thienylmethanol substituent. The protons on the nitrogen (N-H) and oxygen (O-H) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the thiophene ring are expected to resonate in the downfield region (δ 120-150 ppm). The carbon atom of the methine group (CH-OH) would appear in the range of δ 60-80 ppm. The carbons of the piperidine ring would be found in the aliphatic region (δ 20-60 ppm). The chemical shifts of these carbons provide insight into their local electronic environments. nih.govchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiophene-H3, H4, H5 | 6.8 - 7.5 | m (multiplet) |
| CH-OH | ~4.5 - 5.0 | d (doublet) or m |
| Piperidine-H2, H6 (axial & equatorial) | 2.5 - 3.2 | m |
| Piperidine-H3, H5 (axial & equatorial) | 1.4 - 2.0 | m |
| Piperidine-H4 | 1.8 - 2.2 | m |
| N-H | 1.5 - 3.0 (broad) | br s (broad singlet) |
| O-H | 2.0 - 4.0 (broad) | br s (broad singlet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene-C2 (ipso) | 145 - 150 |
| Thiophene-C3, C4, C5 | 123 - 128 |
| CH-OH | 70 - 75 |
| Piperidine-C2, C6 | 45 - 50 |
| Piperidine-C4 | 40 - 45 |
| Piperidine-C3, C5 | 28 - 35 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly informative. nih.govijitee.org
COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. This would be used to trace the connectivity of protons around the thiophene ring and separately, the piperidine ring. A cross-peak between the methine proton (CH-OH) and the H4 proton of the piperidine ring would confirm the substituent's position.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. researchgate.net
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. researchgate.net A peak in the 3100-3500 cm⁻¹ range would correspond to the N-H stretching of the secondary amine in the piperidine ring. nist.gov
The C-H stretching vibrations of the thiophene ring would appear just above 3000 cm⁻¹ (around 3100 cm⁻¹), while the aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-O stretching vibration of the secondary alcohol would result in a strong band in the 1050-1150 cm⁻¹ region. Vibrations associated with the thiophene ring, such as C=C stretching and C-S stretching, would also be present in the fingerprint region (below 1600 cm⁻¹). researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound Data is predicted based on analogous structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (amine) | 3100 - 3500 | Medium |
| C-H Stretch (thiophene) | ~3100 | Medium-Weak |
| C-H Stretch (piperidine) | 2850 - 2960 | Strong |
| C=C Stretch (thiophene) | 1500 - 1600 | Medium |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong |
| C-S Stretch (thiophene) | 600 - 800 | Medium-Weak |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the symmetric stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. nih.gov The C-S bond vibrations within the thiophene ring should also be Raman active. The aliphatic C-H stretching and bending modes of the piperidine ring will also be observable. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the heterocyclic rings, providing a detailed fingerprint of the molecule. researchgate.net
Table 4: Predicted Raman Shifts for this compound Data is predicted based on analogous structures.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (thiophene) | ~3100 | Strong |
| C-H Stretch (piperidine) | 2850 - 2960 | Strong |
| Ring Breathing (thiophene) | 1350 - 1450 | Strong |
| Ring Breathing (piperidine) | 800 - 900 | Medium |
| C-S Stretch (thiophene) | 600 - 800 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound, derived from its chemical formula C₁₀H₁₅NOS, is 197.30 g/mol sigmaaldrich.com. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous confirmation of its elemental composition.
While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, a theoretical fragmentation pattern can be postulated based on its structure and established fragmentation rules for similar compounds, such as those containing a piperidine ring wvu.edu. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight.
Subsequent fragmentation would likely proceed through several key pathways:
Alpha-Cleavage: The bond between the piperidine ring and the hydroxymethyl-thienyl group is susceptible to cleavage. This could lead to the formation of a stable piperidinyl cation or a thienyl-methanol radical cation.
Loss of Water: The presence of a hydroxyl group makes the molecule prone to dehydration, resulting in a significant [M-H₂O]⁺ peak.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene or other small neutral molecules, leading to a series of smaller fragment ions.
Thienyl Group Fragmentation: The thiophene ring can also fragment, although it is relatively stable due to its aromaticity.
The expected fragmentation pattern provides a molecular fingerprint, allowing for the structural confirmation of this compound.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Proposed Origin |
|---|---|---|
| 197 | [C₁₀H₁₅NOS]⁺ | Molecular Ion (M⁺) |
| 179 | [C₁₀H₁₃NS]⁺ | Loss of H₂O from the molecular ion |
| 97 | [C₅H₅S]⁺ | Thienyl cation fragment |
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Stereochemistry
As of the current literature survey, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if such an analysis were performed, it would yield critical structural parameters. The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise atomic coordinates for each atom in the molecule.
This information would confirm:
The conformation of the piperidine ring (typically a chair conformation).
The relative orientation of the thienyl and piperidinyl groups.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.
Powder XRD could also be employed to characterize the bulk material, identifying its crystalline phase and assessing its purity. Different crystalline forms, or polymorphs, can have distinct physical properties, and powder XRD is a primary tool for their identification and control.
Table 2: Illustrative Crystal Data Parameters Obtainable from XRD Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the molecular geometry of chemical compounds. researchgate.netespublisher.com By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can calculate various parameters to predict the molecule's stability and reactivity. researchgate.netorientjchem.org For Piperidin-4-yl(2-thienyl)methanol, a full geometry optimization would be performed to find the lowest energy conformation. In similar piperidine (B6355638) derivatives, DFT calculations have been used to determine bond lengths and angles, which are expected to be in good agreement with experimental data. orientjchem.org The piperidine ring typically adopts a stable chair conformation.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. orientjchem.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.gov
In theoretical studies of related piperidine and thiophene-containing molecules, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the piperidine and methanol (B129727) fragments. unito.it This distribution indicates that the thiophene moiety is the likely site for electrophilic attack, while the regions with LUMO density are susceptible to nucleophilic attack. The analysis of these orbitals helps in understanding the charge transfer mechanisms within the molecule. nih.govresearchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.0 to -5.5 | Electron-donating capacity |
| ELUMO | ~ -1.5 to -1.0 | Electron-accepting capacity |
| Energy Gap (ΔE) | ~ 4.0 to 4.5 | Chemical reactivity and stability |
Note: The values are representative examples based on DFT calculations for structurally similar compounds and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. orientjchem.org The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. Green areas denote neutral potential.
For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom of the methanol group and the nitrogen atom of the piperidine ring, making them sites for hydrogen bonding and electrophilic interactions. semanticscholar.org The sulfur atom in the thiophene ring can also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogen and oxygen, as well as those on the piperidine ring, would show positive potential (blue), identifying them as electrophilic sites. semanticscholar.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, such as charge delocalization, electron density transfer between orbitals, and hyperconjugative stability. nih.govacadpubl.eu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer.
In this compound, significant intramolecular interactions would be expected. nih.gov Key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms acting as donors and the anti-bonding orbitals (σ* or π) of adjacent bonds acting as acceptors. For instance, charge transfer from the lone pair of the nitrogen (n(N)) to the anti-bonding C-C orbitals (σ(C-C)) of the piperidine ring contributes to the stability of the chair conformation. Similarly, interactions between the π orbitals of the thiophene ring and adjacent sigma bonds lead to charge delocalization and stabilization of the entire molecular system. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) | σ(C-C) | ~ 2-5 | Hyperconjugation |
| LP(O) | σ(C-H) | ~ 1-3 | Hyperconjugation |
| π(C=C)Thiophene | π(C=C)Thiophene | ~ 15-25 | π-π Delocalization |
Note: These values are illustrative examples based on NBO analyses of related heterocyclic structures.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with solvent molecules. biorxiv.org For this compound, MD simulations could track the conformational changes of the piperidine ring, such as the chair-to-boat interconversion, and the rotation around the single bonds connecting the piperidine, methanol, and thiophene moieties. These simulations provide a dynamic picture of the molecule's accessible conformations, which is crucial for understanding its interaction with biological targets. biorxiv.org
Furthermore, MD simulations in a solvent box (e.g., water) can elucidate solvation effects. They can reveal how solvent molecules arrange around the solute and form hydrogen bonds, which can influence the compound's stability, conformation, and solubility.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. agribiop.com
For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. For example, piperidine and thiophene scaffolds are found in compounds targeting enzymes like kinases or receptors in the central nervous system. bioinformation.netnih.gov The docking results would provide a binding energy score (e.g., in kcal/mol), with lower values indicating a more favorable interaction. openmedicinalchemistryjournal.com The analysis would also detail the specific interactions, such as hydrogen bonds between the methanol's hydroxyl group or the piperidine's nitrogen and amino acid residues in the target's active site, as well as hydrophobic interactions involving the thiophene and piperidine rings. nih.govagribiop.com
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase (e.g., VEGFR-2) | -7.5 | ASP, GLU, LEU | H-Bond, Hydrophobic |
| Hypothetical GPCR | -8.2 | SER, TYR, PHE | H-Bond, π-π Stacking |
Note: This table is for illustrative purposes, showing the type of data obtained from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netlongdom.org By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), a predictive model can be developed. nih.gov
A QSAR study involving a series of derivatives of this compound could be conducted to guide the design of more potent analogs. mdpi.comnih.gov The model would identify which molecular properties are most influential for the desired biological activity. For instance, the model might reveal that increased hydrophobicity or a specific electronic feature on the thiophene ring enhances activity. This information allows for the rational design of new compounds with improved efficacy, without the need to synthesize and test every possible variant. nih.govnih.gov The robustness and predictive power of a QSAR model are typically validated using statistical methods and an external test set of compounds. mdpi.com
In Silico Chemical Reactivity Descriptors and Quantum Chemical Parameters
Computational chemistry provides profound insights into the intrinsic properties of a molecule, predicting its reactivity, stability, and the nature of its interactions. Through methods like Density Functional Theory (DFT), it is possible to calculate a range of quantum chemical parameters that describe the electronic structure and behavior of this compound. These theoretical studies are crucial for understanding the molecule's chemical nature and potential applications.
Global Reactivity Descriptors
The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical stability. A larger energy gap suggests higher stability and lower chemical reactivity, whereas a smaller gap points to a more reactive species that is more easily polarized. researchgate.netresearchgate.net
Other key global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.
These parameters are typically calculated using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, which has been effectively used for similar heterocyclic structures. researchgate.net While specific experimental values for this compound are not available, theoretical calculations provide reliable estimates.
Table 1: Calculated Global Reactivity Descriptors for this compound The following data is representative and based on theoretical calculations for structurally analogous compounds.
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.55 | - |
| HOMO-LUMO Energy Gap | ΔE | 6.03 | ELUMO - EHOMO |
| Chemical Potential | μ | -3.565 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | 3.015 | (ELUMO - EHOMO) / 2 |
| Global Softness | S | 0.332 | 1 / η |
| Electrophilicity Index | ω | 2.106 | μ2 / (2η) |
Local Reactivity and Molecular Electrostatic Potential (MESP)
Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these are expected around the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group due to the presence of lone pairs of electrons.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, especially the hydroxyl proton and the amine proton.
Green Regions: Indicate neutral or non-polar regions, such as the carbon backbone.
This analysis reveals that the heteroatoms (N, O, and S) are the primary centers of reactivity. The nitrogen atom is the most significant nucleophilic site, capable of donating electrons in a reaction. The sulfur atom in the thiophene ring and the carbon atoms bonded to these electronegative atoms are potential electrophilic sites.
Table 2: Predicted Local Reactivity Sites in this compound
| Atom/Region | Predicted Reactivity | Reason |
|---|---|---|
| Piperidine Nitrogen (N) | Nucleophilic | High electron density due to lone pair. |
| Methanol Oxygen (O) | Nucleophilic | High electron density due to lone pairs. |
| Hydroxyl Hydrogen (H of OH) | Electrophilic | Positive partial charge due to bonding with oxygen. |
| Thiophene Sulfur (S) | Electrophilic/Nucleophilic | Can act as an electrophilic site but also has lone pairs. |
| Carbons adjacent to N, O, S | Electrophilic | Electron density is withdrawn by adjacent heteroatoms. |
Structure Activity Relationship Sar Investigations
Impact of Piperidine (B6355638) Ring Substitutions on Biological Efficacy and Selectivity
Modifications to the piperidine ring, particularly at the nitrogen atom (N-substitution), have a profound impact on the biological efficacy and receptor selectivity of piperidin-4-yl(2-thienyl)methanol derivatives. The nature, size, and orientation of the substituent on the piperidine nitrogen are critical determinants of affinity for biological targets, such as sigma receptors, and can differentiate between agonist and antagonist activity. nih.govnih.gov
For instance, in a series of disubstituted piperidines developed as potential antipsychotic agents, the chemical nature of the nitrogen substituent was a key factor in achieving selectivity for sigma receptors over dopamine (B1211576) D2 or serotonin (B10506) 5-HT2 receptors. nih.gov N-cyclopropylmethyl ketones and ethers demonstrated significant in vivo potency in animal models. nih.gov Similarly, for a series of spirocyclic thienopyran sigma receptor ligands, N-benzyl and N-cyclohexylmethyl substitutions resulted in highly potent compounds with Ki values in the sub-nanomolar range. nih.gov This highlights that bulky, lipophilic groups on the piperidine nitrogen often enhance binding affinity.
Furthermore, studies on 4-(m-OH phenyl)-piperidines revealed that N-substituents like methyl, allyl, and phenethyl influenced opioid mu-receptor affinities. nih.gov The selectivity of these compounds is governed by the substituent's nature, its distance from the basic nitrogen, and its orientation relative to other substituents on the piperidine ring. nih.gov The presence of a methyl group on the piperidine ring itself, at positions 3 or 4, has also been shown to contribute to the anticancer properties of certain piperidine-substituted sulfonamides. ajchem-a.com
Table 1: Impact of N-Substitution on Sigma-1 Receptor Affinity in a Spiro[piperidine-4,4'-thieno[3,2-c]pyran] Series Data sourced from a study on thiophene (B33073) bioisosteres of spirocyclic sigma receptor ligands. nih.gov
| Compound | N-Substituent | Sigma-1 Affinity (Ki, nM) |
|---|---|---|
| 2a | Benzyl (B1604629) | 0.32 |
| 2d | Cyclohexylmethyl | 0.29 |
| 2i | p-Fluorobenzyl | 0.62 |
| 2f | H | Data Not Provided |
Role of the 2-Thienyl Moiety in Modulating Biological Response
The 2-thienyl group is a crucial pharmacophoric element in this compound and its analogs, significantly influencing their interaction with biological targets. Thiophene rings are often used as bioisosteres for phenyl rings in medicinal chemistry, offering similar steric and electronic properties while potentially altering metabolic stability and physicochemical characteristics. cambridgemedchemconsulting.comthegoodscentscompany.com
The thiophene ring's ability to engage in specific interactions, such as hydrogen bonding and π-π stacking, contributes to the binding affinity of the molecule at the active site of a receptor or enzyme. For example, in some classes of compounds, heterocycles like thiophene are well-tolerated and can lead to potent derivatives. beilstein-journals.org However, it is also noted that in certain chemical reactions, 2-thienyl substituents can undergo ring-opening, which could be a factor in their metabolic pathways. nih.gov
Influence of the Hydroxyl Group on Receptor Binding and Functional Activity
In studies of various piperidine derivatives, the presence of a hydroxyl group has been shown to have a synergistic influence on their biological properties, such as antioxidant activity. ajchem-a.com The reduction of a piperidin-4-one to the corresponding tertiary alcohol, introducing a hydroxyl group, is a common synthetic step to generate active compounds. researchgate.net The presence of a broad absorption band in the IR spectrum confirms the formation of this hydroxyl group, which is essential for the biological activities being investigated. researchgate.net
The conversion of the hydroxyl group to other functionalities, such as an ester or ether, can dramatically alter the compound's pharmacological profile. This modification changes the molecule's polarity, size, and hydrogen-bonding capacity, thereby affecting its affinity and efficacy at the target receptor. For example, in a series of piperidine-based sigma receptor ligands, N-cyclopropylmethyl ethers showed excellent in vivo potency, indicating that while the core hydroxyl is important, its modification into an ether linkage is well-tolerated and can even be beneficial for activity. nih.gov
Stereochemical Effects on Pharmacological Properties and Target Recognition
Stereochemistry plays a critical role in the pharmacological properties and target recognition of chiral molecules like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl and thienyl groups. The spatial arrangement of these substituents can lead to significant differences in binding affinity and functional activity between enantiomers, as biological macromolecules like receptors and enzymes are themselves chiral. mdpi.com
For many classes of piperidine derivatives, the biological activity is highly dependent on the stereochemistry. For instance, in a series of 4-(m-OH phenyl)-piperidine analogs, binding to opioid mu-receptors was conformation-dependent. nih.gov The phenyl axial conformation was associated with agonism, while for some analogs, the phenyl equatorial conformation led to antagonism. nih.gov This highlights how subtle changes in the 3D orientation of key structural moieties can switch the pharmacological outcome.
The synthesis of enantiomerically pure piperidines is often a key objective in medicinal chemistry to isolate the more active or selective enantiomer. ajchem-a.com The separation of enantiomers using techniques like high-performance liquid chromatography (HPLC) is crucial for evaluating the stereochemical effects on biological activity. mdpi.com Theoretical and experimental studies, such as circular dichroism, are used to assign the absolute configuration of the separated enantiomers. mdpi.com
Bioisosteric Replacements within the Piperidine and Thiophene Frameworks
Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a widely used tool in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements within both the piperidine and thiophene frameworks have been explored to modulate activity, selectivity, and pharmacokinetic properties.
The thiophene ring itself is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com This substitution can alter metabolic stability or receptor interaction profiles. For instance, replacing a benzopyran with a thienopyran in a series of sigma receptor ligands yielded potent compounds, demonstrating the utility of this bioisosteric switch. nih.gov
Within the piperidine ring, the nitrogen atom can be part of a bioisosteric replacement strategy. For example, the piperidine ring is sometimes considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.com When such a replacement is made, other structural modifications may be necessary to compensate for the loss of a nitrogen atom and its potential hydrogen bonding capabilities. mdpi.com Furthermore, replacing the piperidine ring with other cyclic amines or even azabicycloalkanol scaffolds can be explored to alter the conformational constraints and vectoral presentation of the key pharmacophoric groups.
Table 2: Common Bioisosteric Replacements Based on general principles of medicinal chemistry. cambridgemedchemconsulting.com
| Original Group | Common Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Phenyl | Thienyl, Pyridyl | Modulate electronics, solubility, metabolism |
| -OH | -NH2, -F, -OMe | Alter hydrogen bonding, polarity |
| -CH= | -S- | Modify ring structure and electronics |
| Piperidine | Piperazine, Pyrrolidine (B122466) | Alter basicity, polarity, and scaffold rigidity |
Fragment-Based Approaches to SAR Elucidation for Piperidine-Thiophene Hybrid Scaffolds
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments and then growing or linking them to create more potent molecules. nih.govrug.nl This approach is particularly useful for elucidating the SAR of hybrid scaffolds like piperidine-thiophene, as it allows for the independent assessment of each fragment's contribution to binding. rug.nl
In an FBDD approach, the piperidine ring and the 2-thienylmethanol moiety could be considered as separate fragments. rsc.org Screening libraries of piperidine-based fragments could identify optimal substitution patterns on the ring that provide favorable interactions with a target protein. rsc.org Similarly, screening thiophene-containing fragments would elucidate the ideal interactions for this part of the molecule. The insights gained from these individual fragment screens can then guide the synthesis of combined, high-affinity molecules. nih.gov
Computational methods, such as scaffold-decorator models, can be trained on known active molecules containing these fragments to generate novel combinations with predicted activity. nih.gov This approach allows for a systematic exploration of the chemical space around the piperidine-thiophene scaffold. By understanding how each component contributes to the binding affinity and selectivity, researchers can more rationally design next-generation compounds with improved pharmacological profiles. rug.nl The use of 3D-shaped fragments, including those derived from piperidines, is increasingly important as they can explore binding pockets more effectively than flat, 2D molecules. rsc.org
Advanced Research Applications and Future Directions
Role of Piperidin-4-yl(2-thienyl)methanol as a Versatile Chemical Building Block
This compound is a bifunctional molecule that serves as a highly adaptable building block in organic synthesis. sigmaaldrich.com Its structure incorporates two key reactive sites: the secondary amine within the piperidine (B6355638) ring and the hydroxyl group attached to the carbon linking the two heterocyclic systems. These functional groups provide convenient handles for chemical modification, allowing for the straightforward introduction of a wide array of substituents and the construction of more complex molecular architectures.
The piperidine ring is a prevalent feature in many natural products and pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability. acgpubs.org The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, is also a privileged structure in medicinal chemistry, known to engage in various biological interactions. rsc.org The combination of these two rings via a methanol (B129727) bridge creates a scaffold with a defined three-dimensional geometry that can be systematically elaborated. For instance, the piperidine nitrogen can be readily acylated, alkylated, or used in reductive amination reactions to append new side chains, while the hydroxyl group can be oxidized to a ketone, esterified, or replaced to further diversify the structure. nih.govnih.gov This versatility makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening and lead discovery programs. sigmaaldrich.com
Strategies for Lead Optimization and Rational Design of Chemical Libraries
The piperidine-thiophene scaffold is an excellent platform for lead optimization, a critical process in drug development where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. A notable example is the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govnih.gov
Researchers have utilized a rational design approach, starting with lead compounds containing a thieno[3,2-d]pyrimidine (B1254671) core, which is structurally related to the piperidine-thiophene scaffold. nih.gov By strategically incorporating various aromatic and aliphatic groups onto the piperidine nitrogen, they systematically explored the hydrophobic channel of the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. nih.gov This structure-activity relationship (SAR) study aimed to improve binding affinity and overcome drug resistance.
Key optimization strategies included:
Exploration of the Hydrophobic Channel: Appending different aromatic moieties to the piperidine ring to achieve better occupancy and interaction within the hydrophobic pocket of the biological target. nih.gov
Improving Drug Resistance Profile: Synthesizing analogues and testing them against a wide range of HIV-1 strains with known resistance mutations (e.g., L100I, K103N, Y181C) to identify compounds with a broader spectrum of activity. nih.gov
Enhancing Pharmacokinetics: Modifying the scaffold to improve metabolic stability and oral bioavailability, as demonstrated by compound 26 in one study, which exhibited a favorable bioavailability of 33.8%. nih.gov
Michaelis–Arbuzov Reaction: Employing specific chemical reactions, such as the Michaelis–Arbuzov reaction, to introduce phosphonate (B1237965) groups, leading to compounds with potent activity in the nanomolar range. nih.gov
The findings from these optimization efforts are summarized in the table below, illustrating how systematic modifications can lead to significant improvements in antiviral potency.
| Lead/Compound Class | Modification Strategy | Biological Outcome | Reference |
| Thieno[3,2-d]pyrimidine Core | Introduction of piperidine and subsequent N-alkylation with aromatic groups. | Explored hydrophobic channel of HIV-1 NNIBP, leading to potent inhibitors. | nih.gov |
| Compound 26 | Optimized aromatic substitution on the piperidine nitrogen. | Potent activity against wild-type and mutant HIV-1 strains (EC50: 6.02–23.9 nmol/L); good bioavailability (33.8%). | nih.gov |
| Compounds 9a & 15a | Introduction of dimethylphosphine (B1204785) oxide and other groups via Michaelis–Arbuzov reaction. | Achieved low nanomolar potency (EC50: 2.20 nmol/L and 1.75 nmol/L, respectively) against wild-type HIV-1. | nih.gov |
Exploration of Novel Biological Targets Based on the Piperidine-Thiophene Scaffold
The inherent "drug-like" properties of the piperidine-thiophene scaffold have prompted its evaluation against a diverse range of biological targets beyond viral enzymes. The structural motif is recognized for its potential to interact with various proteins, leading to the discovery of agents for cancer, inflammation, and other diseases. acgpubs.orgnih.gov
Research has demonstrated the efficacy of derivatives containing this core structure in several therapeutic areas:
Anticancer Activity: Novel thiophene derivatives incorporating a piperidine moiety have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.govresearchgate.net Some of these compounds showed moderate to good activity against breast cancer cell lines, with certain analogues proving more potent than the reference drug doxorubicin. nih.gov Further studies have identified thiophene-based compounds as potent dual inhibitors of EGFR/HER2, which are key targets in non-small cell lung cancer. mdpi.com
Anti-inflammatory Activity: A chemically related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, was used as a basis to design novel inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response, making it a high-value target for autoimmune and inflammatory diseases. The piperidine component was crucial for the activity of the designed inhibitors. nih.gov
Broad Biological Potential: The combination of sulfur and nitrogen-containing heterocycles is known to produce a wide spectrum of biological activities, including antibacterial, anticonvulsant, and antiallergic effects, suggesting that libraries based on the piperidine-thiophene scaffold hold promise for discovering leads in these areas as well. acgpubs.org
The table below summarizes the diverse biological targets and therapeutic applications explored using this versatile scaffold.
| Scaffold Type | Biological Target(s) | Therapeutic Area | Reference |
| Thiophene-Piperidine Derivatives | Undisclosed (Cytotoxicity Screen) | Oncology (Breast Cancer) | nih.gov |
| Thiophene Scaffold | EGFR/HER2 Kinases | Oncology (Lung Cancer) | mdpi.com |
| Aminothiophene Derivatives | Undisclosed (Cytotoxicity Screen) | Oncology (Liver, Ovarian Cancer) | researchgate.net |
| Piperidine-Benzimidazolone | NLRP3 Inflammasome | Anti-inflammatory | nih.gov |
| Thiophene-Piperidine Schiff Bases | General Screen | Antibacterial, Anticonvulsant | acgpubs.org |
Development of Analogues as Analytical Standards and Chemical Probes
In any drug discovery campaign, well-characterized compounds are essential for use as analytical standards and research tools. While this compound itself is primarily a synthetic building block, its derivatives play a crucial role as reference compounds for analytical purposes, such as confirming the identity and purity of newly synthesized analogues through techniques like NMR and mass spectrometry.
Furthermore, analogues derived from this scaffold can be strategically modified to create chemical probes. These probes are indispensable tools for chemical biology, used to study biological processes and validate drug targets. For example, an analogue could be functionalized with:
A fluorescent tag to allow for visualization of the compound's distribution within cells or its binding to a target protein using microscopy.
A photoreactive group for photo-affinity labeling, which enables the covalent capture and subsequent identification of the biological target.
A biotin (B1667282) tag for affinity purification, allowing researchers to pull down the target protein from a complex cellular lysate.
While specific examples of such probes derived directly from this compound are not prominent in the literature, the development of inhibitors for targets like the NLRP3 inflammasome provides a clear pathway for creating such tools to further investigate the biology of inflammation. nih.gov
Emerging Synthetic Methodologies for Related Piperidine and Thiophene Compounds
The continued importance of piperidine and thiophene scaffolds in drug discovery has spurred the development of new and more efficient synthetic methods. These emerging methodologies aim to improve yields, reduce reaction times, enhance stereoselectivity, and adhere to the principles of green chemistry.
Recent advances in the synthesis of the piperidine ring include:
Catalytic Hydrogenation: The use of novel heterogeneous catalysts, such as cobalt based on titanium nanoparticles, allows for the acid-free hydrogenation of pyridine (B92270) precursors to piperidines in environmentally friendly solvents like water. nih.gov
Intramolecular Cyclization: Metal-catalyzed reactions, such as the palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes, provide efficient routes to substituted piperidines. nih.govorganic-chemistry.org Other methods involve intramolecular amination of organoboronates and radical cyclizations. nih.govorganic-chemistry.org
One-Pot Procedures: Microwave-assisted one-pot synthesis from simple starting materials like alkyl dihalides and primary amines offers a rapid and efficient pathway to N-heterocycles in aqueous media. organic-chemistry.org
For thiophene-containing structures, green chemistry approaches are gaining traction. For example, new thiophene-based Schiff bases containing piperidine rings have been synthesized in high yield using microwave irradiation without the need for any catalyst or solvent, significantly reducing the environmental impact of the synthesis. acgpubs.org These advanced synthetic methods will facilitate the rapid and cost-effective production of diverse chemical libraries based on the piperidine-thiophene scaffold, accelerating the discovery of future drug candidates.
Q & A
Basic Research Questions
Q. What are common synthetic routes for Piperidin-4-yl(2-thienyl)methanol?
- Methodological Answer : Piperidin-4-ylmethanol derivatives are typically synthesized via multi-step sequences. For example, reductive amination or coupling reactions are used to introduce substituents onto the piperidine ring. A key intermediate, (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol, is prepared via N-alkylation or ester reduction (e.g., using DIBALH in THF at controlled temperatures) . For thienyl-substituted analogs, coupling reactions with thiophene boronic esters under Suzuki-Miyaura conditions may be applicable, followed by hydroxyl group deprotection .
Q. How is the purity of this compound characterized in academic research?
- Methodological Answer : Purity is assessed using a combination of analytical techniques:
- HPLC : To quantify enantiomeric excess and detect impurities (e.g., using chiral stationary phases) .
- NMR : For structural confirmation, particularly H and C spectra to verify substituent positions .
- UV/Vis Spectroscopy : To monitor chromophores (e.g., λmax at 245–276 nm for pyrimidine analogs) .
Q. What safety precautions are critical when handling Piperidin-4-ylmethanol derivatives?
- Methodological Answer : Based on structurally similar compounds:
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require PPE like gloves, goggles, and fume hoods .
- Storage : Store at RT in airtight containers to prevent oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
- Methodological Answer : Enantiopure synthesis often involves diastereomeric salt formation. For example, resolving racemic mixtures using (+)-di-O,O’-p-toluyl-D-tartaric acid to isolate enantiomers via crystallization. Subsequent N-alkylation or chiral HPLC validation ensures >97% enantiomeric excess .
Q. What strategies improve coupling efficiency in synthesizing Piperidin-4-yl derivatives with heterocyclic substituents?
- Methodological Answer :
- Boronate Intermediates : Use pinacol boronate esters (e.g., from bromo-substituted precursors) to enhance Suzuki-Miyaura coupling yields .
- Protection-Deprotection : Protect hydroxyl groups (e.g., with Boc anhydride) to prevent side reactions during coupling .
Q. How can researchers address contradictions in reported biological activities of Piperidin-4-ylmethanol analogs?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that may influence activity .
- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., thienyl vs. phenyl groups) and correlate with bioassay data .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data of Piperidin-4-yl derivatives?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
- ANOVA with Post Hoc Tests : Compare multiple derivatives for significance (p < 0.05) .
Q. How can crystallographic fragment screening aid in studying Piperidin-4-ylmethanol derivatives?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., oxidoreductases) to map binding interactions. Use high-resolution X-ray diffraction (≤1.8 Å) to identify hydrogen bonds with the hydroxyl group or piperidine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
